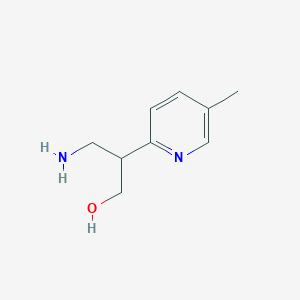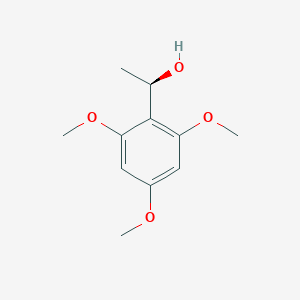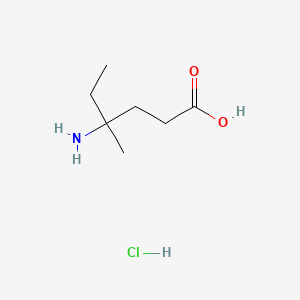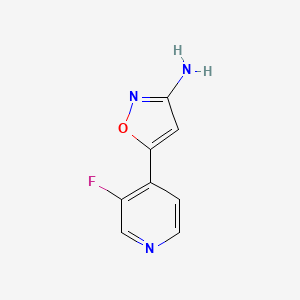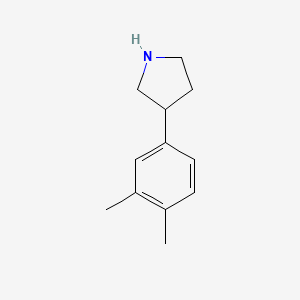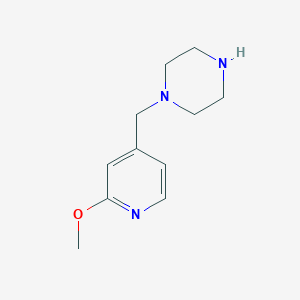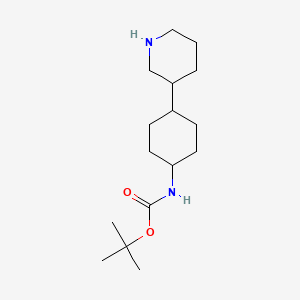
2-Chloro-1-(quinolin-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(quinolin-7-yl)ethanone is an organic compound that features a quinoline ring system substituted with a chloroacetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline ring is a heterocyclic aromatic structure that is known for its biological activity and is found in many natural and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(quinolin-7-yl)ethanone typically involves the reaction of quinoline derivatives with chloroacetyl chloride. One common method includes the Friedel-Crafts acylation of quinoline with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(quinolin-7-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form quinoline carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: 2-Hydroxy-1-(quinolin-7-yl)ethanone.
Oxidation: Quinoline-7-carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-1-(quinolin-7-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biological Studies: It is employed in studies investigating the biological activity of quinoline-based compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of dyes, pigments, and other materials that require quinoline derivatives.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(quinolin-7-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Comparaison Avec Des Composés Similaires
2-Chloroquinoline: Similar in structure but lacks the ethanone group.
Quinoline-7-carboxylic acid: An oxidation product of 2-Chloro-1-(quinolin-7-yl)ethanone.
2-Chloro-1-(quinolin-6-yl)ethanone: A positional isomer with the chloroacetyl group at a different position on the quinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and ethanone groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H8ClNO |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
2-chloro-1-quinolin-7-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)9-4-3-8-2-1-5-13-10(8)6-9/h1-6H,7H2 |
Clé InChI |
LOZGDRMHDFWIIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(=O)CCl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)

